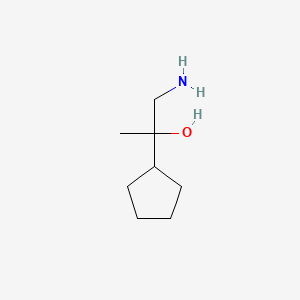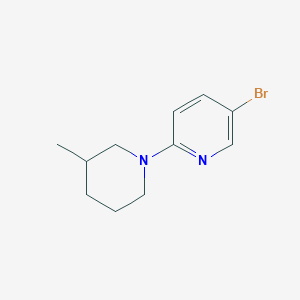
1-Amino-2-Cyclopentylpropan-2-ol
Übersicht
Beschreibung
1-Amino-2-cyclopentylpropan-2-ol is an organic compound with the molecular formula C8H17NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopentyl ring and a propane backbone
Wissenschaftliche Forschungsanwendungen
1-Amino-2-cyclopentylpropan-2-ol has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2-cyclopentylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with nitromethane to form 2-nitrocyclopentanol, which is then reduced to this compound using hydrogenation or other reducing agents . Another method involves the alkylation of cyclopentylamine with epichlorohydrin, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-cyclopentylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or esterified derivatives.
Wirkmechanismus
The mechanism of action of 1-amino-2-cyclopentylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The hydroxyl group can participate in various biochemical reactions, affecting the compound’s overall bioactivity . Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-cyclopentylpropan-1-ol: Similar structure but with the amino group at a different position.
Cyclopentanemethanol: Lacks the amino group, making it less reactive in certain biochemical contexts.
Uniqueness: 1-Amino-2-cyclopentylpropan-2-ol is unique due to the presence of both an amino and a hydroxyl group on a cyclopentyl ring, providing a versatile platform for chemical modifications and biological interactions.
Eigenschaften
IUPAC Name |
1-amino-2-cyclopentylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10,6-9)7-4-2-3-5-7/h7,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKBYJCHJYUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1527787.png)

![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
amino]-1-ethanol](/img/structure/B1527790.png)
